

# Phenylsilatrane: A Comprehensive Technical Guide to its Chemical Structure and Bonding

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## Compound of Interest

Compound Name: Phenylsilatrane

Cat. No.: B1211778

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## Abstract

**Phenylsilatrane**, a prominent member of the silatrane family of compounds, possesses a unique tricyclic cage structure with a hypervalent, pentacoordinate silicon atom. This distinct architecture, characterized by a transannular dative bond between the silicon and nitrogen atoms, imparts remarkable stability and specific chemical reactivity. This guide provides an in-depth exploration of the chemical structure, bonding, and synthesis of **phenylsilatrane**, supported by spectroscopic and crystallographic data. Detailed experimental protocols and computational insights are presented to offer a comprehensive resource for researchers in organosilicon chemistry and drug development.

## Chemical Structure and Properties

**Phenylsilatrane's** defining feature is its rigid, cage-like structure, which bestows upon it unique chemical and physical properties.<sup>[1]</sup> The key components of this framework are:

- **A Pentacoordinate Silicon Atom:** Central to the molecule, the silicon atom is bonded to a phenyl group and three oxygen atoms.<sup>[1]</sup>
- **Tricyclic Cage Structure:** Three oxygen atoms form bridges, creating a tricyclic system.<sup>[1]</sup>

- **Transannular Dative Bond:** A dative bond exists across the cage between the nitrogen and silicon atoms.[\[1\]](#)
- **Phenyl Group:** A phenyl group is directly attached to the silicon atom, significantly influencing the molecule's properties.[\[1\]](#)

This arrangement results in a molecule with C3 symmetry in its trialkoxysilyl moiety.[\[1\]](#) The hypervalent nature of the silicon and considerable steric hindrance make the silatrane cage resistant to nucleophilic substitution, leading to slow hydrolysis and transesterification under neutral conditions.[\[1\]](#)

## Nomenclature and Identifiers

Identifier	Value
IUPAC Name	1-phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane <a href="#">[2]</a>
CAS Number	2097-19-0 <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>12</sub> H <sub>17</sub> NO <sub>3</sub> Si <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	251.35 g/mol <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
InChI	InChI=1S/C12H17NO3Si/c1-2-4-12(5-3-1)17-14-9-6-13(7-10-15-17)8-11-16-17/h1-5H,6-11H2 <a href="#">[1]</a> <a href="#">[2]</a>
SMILES	C1CO[Si]2(OCCN1CCO2)C3=CC=CC=C3 <a href="#">[1]</a> <a href="#">[2]</a>

## Physical Properties

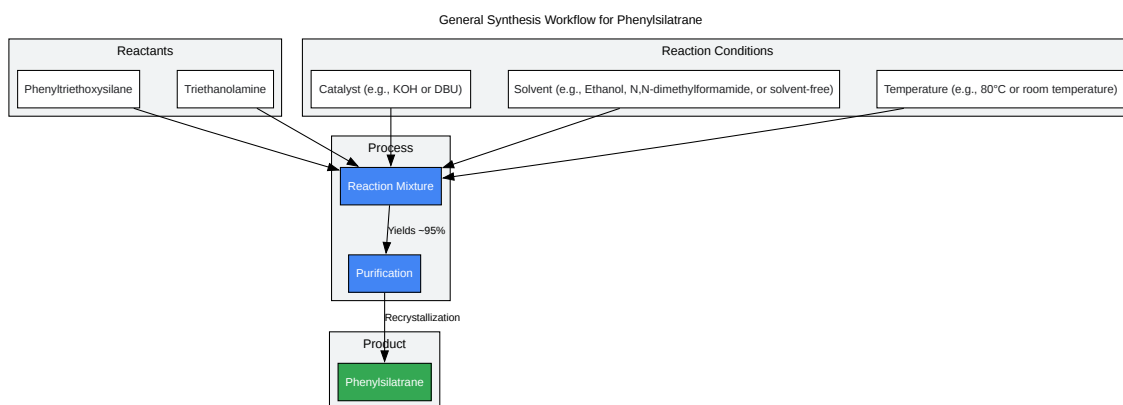
**Phenylsilatrane** is a solid at room temperature and typically appears as prisms or needles when crystallized.[\[1\]](#)[\[3\]](#)

Property	Value
Appearance	Prisms or needles from acetone; crystals from chloroform[1][3]
Melting Point	207-209 °C[1][2]
Boiling Point	284.1 °C at 760 mmHg[1][4]
Density	1.18 g/cm <sup>3</sup> [1][4]
Flash Point	125.6 °C[1][4]
Water Solubility	0.078-0.087 mg/mL[1]

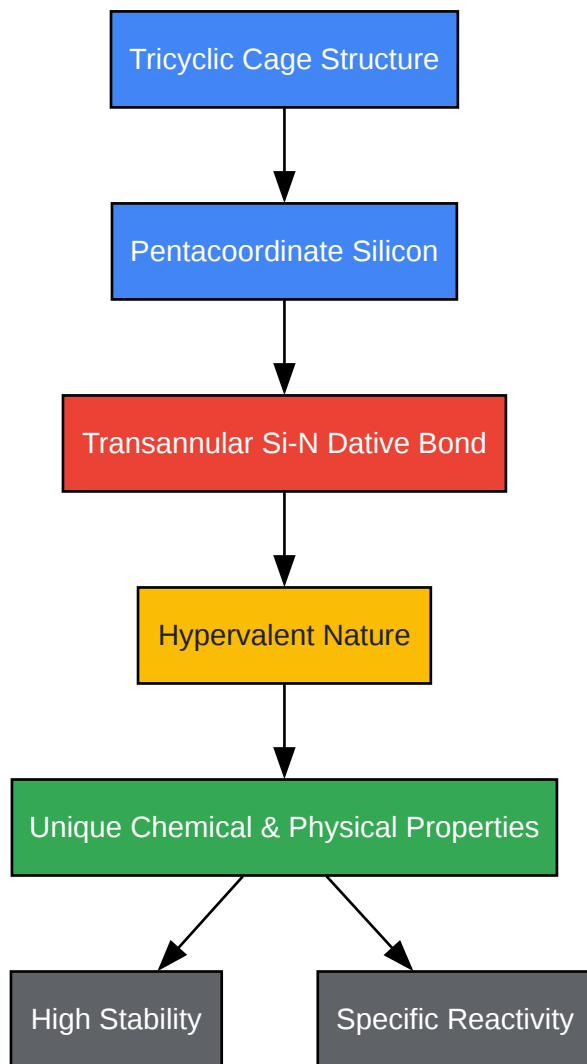
## Synthesis of Phenylsilatrane

The most prevalent method for synthesizing **phenylsilatrane** involves the reaction of a phenylsilane derivative with triethanolamine.[1][3] A common approach is the transesterification of phenyltriethoxysilane with triethanolamine.[3]

## Synthesis Workflow Diagram



## Interplay of Structure, Bonding, and Properties in Phenylsilatrane



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## References

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- 3. Phenylsilatrane | 2097-19-0 | Benchchem [benchchem.com]
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